An In-depth Technical Guide to N-Methylfurfurylamine: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to N-Methylfurfurylamine: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylfurfurylamine, a secondary amine derived from the biomass-derived platform chemical furfural, is a versatile intermediate with significant applications in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique structural motif, combining a furan ring with a methylamino group, imparts a distinct reactivity profile that makes it a valuable building block for the synthesis of complex molecules. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of N-Methylfurfurylamine, with a focus on its role in drug development.
Chemical Structure and Identification
N-Methylfurfurylamine is systematically named 1-(furan-2-yl)-N-methylmethanamine.[1][2] Its structure consists of a furan ring substituted at the 2-position with a methylaminomethyl group.
Key Identifiers:
| Identifier | Value |
| CAS Number | 4753-75-7[2] |
| Molecular Formula | C₆H₉NO[2] |
| Molecular Weight | 111.14 g/mol [2] |
| IUPAC Name | 1-(furan-2-yl)-N-methylmethanamine[2] |
| Synonyms | N-Furfuryl-N-methylamine, (2-Furanylmethyl)methylamine, 2-(Methylaminomethyl)furan[2] |
Physicochemical Properties
N-Methylfurfurylamine is a colorless to light yellow liquid under standard conditions.[3] A summary of its key physicochemical properties is presented below.
| Property | Value |
| Boiling Point | 148-152 °C[3] |
| Density | 0.982 g/mL at 25 °C[3] |
| Refractive Index (n²⁰/D) | 1.471[3] |
| Flash Point | 40.6 °C (105.1 °F) - closed cup |
| Solubility | Soluble in water and common organic solvents. |
Spectroscopic Data
The structural elucidation of N-Methylfurfurylamine is supported by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific, high-resolution spectra with assigned peaks and coupling constants are best obtained from dedicated spectral databases, typical chemical shifts for protons and carbons in similar furan-containing structures can be predicted.[4][5][6][7] The proton NMR (¹H NMR) spectrum would be expected to show signals corresponding to the furan ring protons, the methylene protons, and the methyl protons. The carbon-13 NMR (¹³C NMR) spectrum would display distinct signals for each of the six carbon atoms in the molecule.[2][8][9]
Infrared (IR) Spectroscopy
The IR spectrum of N-Methylfurfurylamine exhibits characteristic absorption bands corresponding to its functional groups.[2][10][11][12][13] Key expected vibrations include:
-
N-H stretch: A weak to medium band around 3300-3500 cm⁻¹ for the secondary amine.
-
C-H stretch (furan): Bands above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Bands just below 3000 cm⁻¹.
-
C=C stretch (furan ring): Absorptions in the 1500-1600 cm⁻¹ region.
-
C-O-C stretch (furan ring): Strong bands in the 1000-1300 cm⁻¹ region.
-
C-N stretch: In the fingerprint region, typically around 1020-1220 cm⁻¹.[14]
Mass Spectrometry (MS)
The electron ionization mass spectrum of N-Methylfurfurylamine shows a molecular ion peak (M⁺) at m/z 111.[2] The fragmentation pattern is characteristic of amines and furan-containing compounds.[14][15][16][17][18] The base peak is typically observed at m/z 81, corresponding to the stable furfuryl cation formed by alpha-cleavage.[2] Other significant fragments may appear at m/z 82 and other values resulting from the loss of small neutral molecules or radicals.[2]
Synthesis of N-Methylfurfurylamine
The primary industrial synthesis of N-Methylfurfurylamine is through the reductive amination of furfural with methylamine.[3] This process typically involves the formation of an intermediate imine, which is then reduced to the corresponding secondary amine.
Caption: General workflow for the synthesis of N-Methylfurfurylamine.
Detailed Experimental Protocol: Reductive Amination of Furfural
This protocol is a representative example based on established methodologies for reductive amination.[1][19][20]
Materials:
-
Furfural
-
Methylamine (e.g., 40% solution in water)
-
Raney Nickel (or other suitable catalyst, e.g., Pd/C, Rh/Al₂O₃)[1][19]
-
Hydrogen gas (H₂)
-
Solvent (e.g., 1,4-dioxane, ethanol)[1]
-
Anhydrous sodium sulfate or magnesium sulfate for drying
Procedure:
-
In a high-pressure autoclave, charge the solvent, furfural, and the chosen catalyst.
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.
-
Slowly add the methylamine solution to the reaction mixture while stirring.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2 MPa).[1]
-
Heat the reaction mixture to the specified temperature (e.g., 130 °C) and maintain it with vigorous stirring for a set duration (e.g., 3 hours).[1]
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate is then subjected to purification.
Purification: The crude N-Methylfurfurylamine is typically purified by fractional distillation under reduced pressure.[21][22][23] This method effectively removes unreacted starting materials, byproducts, and the solvent. The purity of the final product can be assessed by gas chromatography (GC).
Reactivity and Chemical Properties
N-Methylfurfurylamine exhibits reactivity characteristic of both a secondary amine and a furan.
-
Basicity: As a secondary amine, it is basic and readily forms salts with acids.
-
Nucleophilicity: The nitrogen atom is nucleophilic and can participate in various reactions, including acylation, alkylation, and condensation reactions.
-
Furan Ring Reactivity: The furan ring is an electron-rich aromatic system susceptible to electrophilic substitution, though it can be sensitive to strong acids. It can also undergo reactions such as hydrogenation to the corresponding tetrahydrofuran derivative.
Applications in Drug Development
N-Methylfurfurylamine serves as a crucial intermediate in the synthesis of several important pharmaceutical compounds. Its furan moiety is a recognized pharmacophore in various drug classes.[24]
Synthesis of Furosemide
Furosemide is a potent loop diuretic used to treat edema and hypertension. The synthesis of furosemide involves the condensation of 2,4-dichloro-5-sulfamoylbenzoic acid with a furfurylamine derivative.[25][26][27][28] While the primary literature often cites furfurylamine, N-methylfurfurylamine can also be a key precursor in related synthetic routes.
Caption: Simplified role of furan amines in Furosemide synthesis.
Synthesis of Ranitidine
Ranitidine is a histamine H₂-receptor antagonist that was widely used to decrease stomach acid production. The synthesis of ranitidine involves the reaction of a substituted furan intermediate, which can be derived from N-methylfurfurylamine, with N-methyl-1-methylthio-2-nitroethenamine.[24][29][30][31][32]
Caption: Role of furan intermediates in Ranitidine synthesis.
Safety and Handling
N-Methylfurfurylamine is a flammable liquid and vapor.[2] It is also classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Conclusion
N-Methylfurfurylamine is a valuable and versatile chemical intermediate with a well-defined chemical profile. Its synthesis from renewable resources like furfural positions it as a key player in the development of more sustainable chemical processes. For researchers and professionals in drug development, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its potential in the creation of novel and existing pharmaceutical agents.
References
- Ayedi, M. A., Le Bigot, Y., Ammar, H., & Delmas, M. (2012). Simple, novel synthesis of furfurylamine from furfural by one-pot reductive amination in water using zinc metal. Journal de la Société Chimique de Tunisie, 14, 13-20.
- Guo, S. S., Chen, N., Wei, Z. J., & Liu, Y. X. (2022).
- ChemicalBook. (n.d.). Ranitidine synthesis.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78492, N-Methylfurfurylamine.
- Google Patents. (n.d.).
- Zhang, Y., & Li, Y. (2021). Experimental study on distillation and purification of reclaimed NMP.
- Zenodo. (2024). Sustainable Chemistry and Pharmacy.
- Chatterjee, M., Ishizaka, T., & Kawanami, H. (2016). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry, 18(2), 487-496.
- National Center for Biotechnology Information. (n.d.). Furosemide (Frusemide) - Pharmaceutical Drugs. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 50.
- BRIEF MANUFACTRING PROCESS, CHEMICAL REACTION AND MASS BALANCE 1. Furosemide Manufacturing Process: Lasamide, Furfuryl Amine, S. (n.d.).
- GPAT DISCUSSION CENTER. (2019, June 9). SYNTHESIS OF FUROSEMIDE | PHARMACEUTICAL CHEMISTRY [Video]. YouTube.
- ChemicalBook. (n.d.). N-METHYLFURFURYLAMINE.
- SpectraBase. (n.d.). N-methylfurfurylamine - Optional[FTIR] - Spectrum.
- Hebei Guangxing Chemical Industry Co., Ltd. (n.d.). The Role of Furfurylamine in Enhancing Pharmaceutical Drug Synthesis.
- Guo, S. S., Chen, N., Wei, Z. J., & Liu, Y. X. (2022).
- Request PDF. (n.d.). Synthesis of Ranitidine (Zantac) (VIII) from Cellulose-Derived 5-(Chloromethyl)furfural (I).
- ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants.
- Google Patents. (n.d.).
- Chemistry LibreTexts. (2023, August 29).
- PubMed. (n.d.). [Synthesis and antiulcer activity of a new N'-2-(2-hydroxy-2-phenyl)ethyl-N"-methanesulfonyl)guanidine analogue of ranitidine. Development of a new antiulcer agent T-593].
- Compound Interest. (2015). A guide to 13C NMR chemical shift values.
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
- Request PDF. (n.d.). Synthesis of furfurylamine and its derivative N-(furan-2-ylmethyl)
- Doc Brown's Chemistry. (n.d.). infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting.
- Google Patents. (n.d.). DE69532533T2 - METHOD FOR PRODUCING RANITIDINE.
- Google Patents. (n.d.).
- CDN. (n.d.). Infrared Spectroscopy.
- Patent 0037695. (1981, October 14).
- Table of Characteristic IR Absorptions. (n.d.).
- ResearchGate. (n.d.). IR spectra (vertically offset) displaying the ν 7, ν 8, ν 6, and ν 3....
- ResearchGate. (n.d.). Some compounds whose mass spectra contain the fragment ion [M-H] + or....
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- SpectraBase. (n.d.). Furfurylamine - Optional[13C NMR] - Chemical Shifts.
- Mass Spectrometry: Fragment
- Google Patents. (n.d.). MXPA97004140A - New procedure to prepare ranitid.
- Gschaedler, M., Shaughnessy, C., & Burns, D. (2016). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Pharmaceutical Industry. Organic Process Research & Development, 20(4), 668-673.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. (n.d.).
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
- Hebei Guangxing Chemical Industry Co., Ltd. (n.d.).
Sources
- 1. sandermanpub.net [sandermanpub.net]
- 2. N-Methylfurfurylamine | C6H9NO | CID 78492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. One-Step Reductive Amination of 5-Hydroxymethylfurfural into 2,5-Bis(aminomethyl)furan over Raney Ni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. epfl.ch [epfl.ch]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. compoundchem.com [compoundchem.com]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. researchgate.net [researchgate.net]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 18. whitman.edu [whitman.edu]
- 19. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst [sandermanpub.net]
- 21. US4283254A - Methylamines purification by distillation and purge - Google Patents [patents.google.com]
- 22. US2315139A - Process for separation of furfurylamines - Google Patents [patents.google.com]
- 23. Methylamines purification process - Patent 0037695 [data.epo.org]
- 24. Ranitidine synthesis - chemicalbook [chemicalbook.com]
- 25. WO1996012714A1 - Process for the preparation of furosemide - Google Patents [patents.google.com]
- 26. zenodo.org [zenodo.org]
- 27. Furosemide (Frusemide) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. youtube.com [youtube.com]
- 29. researchgate.net [researchgate.net]
- 30. [Synthesis and antiulcer activity of N-2-(2-hydroxy-2-phenyl)ethyl-N"-(methanesulfonyl)guanidine analogue of ranitidine. Development of a new antiulcer agent T-593] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. DE69532533T2 - METHOD FOR PRODUCING RANITIDINE - Google Patents [patents.google.com]
- 32. MXPA97004140A - New procedure to prepare ranitid - Google Patents [patents.google.com]
